Isomeric Purity: (E)-Oxime vs. (Z)-Oxime Content in Clarithromycin Impurity L
A scalable industrial process for the synthesis of clarithromycin 9‑(E)-oxime achieves a purity exceeding 98% while simultaneously restricting the undesired (Z)-isomer to less than 1% . In a separate open‑access study, the (E)-oxime was obtained with less than 1.2% (Z)-isomer without any additional crystallisation step . These data establish a quantitative isomeric purity benchmark: the (E)-oxime can be supplied at >98% isomeric purity, whereas the (Z)-oxime (EP Impurity L) typically constitutes the controlled impurity in the (E)-isomer product.
| Evidence Dimension | Isomeric purity (E-oxime vs. Z-oxime content) |
|---|---|
| Target Compound Data | E-oxime >98%; Z-oxime ≤1% (per patent specification) ; Z-oxime ≤1.2% (per journal article) |
| Comparator Or Baseline | Z-oxime (CAS 127253-05-8) as impurity in the E-oxime product |
| Quantified Difference | E/Z ratio ≥ 98:1 (patent) or ≥ 82:1 (article) |
| Conditions | Synthetic process for 6-O-methylerythromycin A 9-oxime; isomer content determined by HPLC |
Why This Matters
A high E/Z ratio ensures that the reference standard accurately represents the target impurity without cross-contamination from the opposite isomer, which is critical for accurate HPLC peak assignment and quantitation in regulatory batches.
- [1] Nambiar, S. et al. Substantially Pure Clarithromycin 9‑Oxime and Its Preparation Thereof. U.S. Patent Application US20230250124A1, August 10, 2023. https://www.freepatentsonline.com/y2023/0250124.html. View Source
- [2] Patel, M. et al. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9‑(E)‑Oxime with an Established Control of the (Z)‑Isomer Impurity. ACS Omega 2023, 8, 10411–10418. DOI: 10.1021/acsomega.2c08207. View Source
